[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid
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Overview
Description
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and phenylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves multiple steps. One common method includes the reaction of dimethylcarbamoyl chloride with 2-((methylphenylamino)methyl)-3-pyridinol in the presence of a base such as triethylamine. The resulting ester is then reacted with ethanedioic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
169128-45-4 |
---|---|
Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h4-11H,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
OIBFRAIWKNAWOR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
169128-45-4 | |
Synonyms |
2-((Methylphenylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
Origin of Product |
United States |
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